molecular formula C54H86F2N2S3 B12504075 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B12504075
M. Wt: 897.5 g/mol
InChI Key: CKBQBGFMHDXWNB-UHFFFAOYSA-N
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Description

5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of fluorine atoms and thiophene groups attached to a benzothiadiazole core, making it a valuable material in the development of organic semiconductors and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials for electronic and optoelectronic applications .

Scientific Research Applications

5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor in organic electronic devices. The presence of fluorine atoms enhances the compound’s electron-withdrawing ability, which lowers the band gap and improves the charge transport properties. This makes it an effective material for use in organic semiconductors and photovoltaic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole lies in its specific combination of fluorine and thiophene groups, which confer enhanced electronic properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices .

Properties

Molecular Formula

C54H86F2N2S3

Molecular Weight

897.5 g/mol

IUPAC Name

5,6-difluoro-4,7-bis[4-(2-octyldodecyl)thiophen-2-yl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C54H86F2N2S3/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-47(59-41-45)49-51(55)52(56)50(54-53(49)57-61-58-54)48-40-46(42-60-48)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3

InChI Key

CKBQBGFMHDXWNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=CS4)CC(CCCCCCCC)CCCCCCCCCC)F)F

Origin of Product

United States

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